![molecular formula C17H14N4OS2 B2385790 N-(4-methylthiazol-2-yl)-6-(p-tolyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049371-10-9](/img/structure/B2385790.png)
N-(4-methylthiazol-2-yl)-6-(p-tolyl)imidazo[2,1-b]thiazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylthiazol-2-yl)-6-(p-tolyl)imidazo[2,1-b]thiazole-3-carboxamide: is a synthetic compound belonging to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, which includes a thiazole ring fused with an imidazole ring, contributes to its potential as a therapeutic agent.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylthiazol-2-yl)-6-(p-tolyl)imidazo[2,1-b]thiazole-3-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Formation of the Imidazole Ring: The imidazole ring is formed by cyclization reactions involving 1,2-diketones and primary amines.
Coupling of the Rings: The thiazole and imidazole rings are then coupled through a series of condensation reactions, often using catalysts such as Lewis acids.
Introduction of the Carboxamide Group: The carboxamide group is introduced through amidation reactions, typically using carboxylic acid derivatives and amines.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient mixing, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring, where halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted thiazole derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity and thermal stability.
Biology:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, effective against a range of bacterial and fungal pathogens.
Anticancer Agents: It has demonstrated cytotoxic activity against various cancer cell lines, making it a candidate for anticancer drug development.
Medicine:
Anti-inflammatory Agents: The compound exhibits anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.
Diagnostic Agents: It can be used in diagnostic assays to detect specific biomolecules due to its binding affinity to certain targets.
Industry:
Pharmaceuticals: The compound can be used in the formulation of pharmaceutical products due to its therapeutic properties.
Agriculture: It can be used as a pesticide or herbicide, providing protection against pests and weeds.
作用机制
The mechanism of action of N-(4-methylthiazol-2-yl)-6-(p-tolyl)imidazo[2,1-b]thiazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity, block receptor signaling, or interfere with DNA replication and transcription. The exact pathways involved depend on the specific biological context and the target organism or cell type.
相似化合物的比较
- N-(4-methylthiazol-2-yl)-6-(phenyl)imidazo[2,1-b]thiazole-3-carboxamide
- N-(4-methylthiazol-2-yl)-6-(p-chlorophenyl)imidazo[2,1-b]thiazole-3-carboxamide
- N-(4-methylthiazol-2-yl)-6-(p-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide
Comparison:
- Structural Differences: The primary difference lies in the substituents on the imidazole and thiazole rings. These variations can significantly affect the compound’s biological activity and chemical reactivity.
- Biological Activity: While all these compounds may exhibit similar types of biological activities, the potency and specificity can vary. For example, the presence of electron-donating or electron-withdrawing groups can enhance or reduce antimicrobial or anticancer activity.
- Chemical Reactivity: The reactivity of these compounds in chemical reactions can also differ based on the substituents, influencing the types of products formed and the conditions required for reactions.
属性
IUPAC Name |
6-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c1-10-3-5-12(6-4-10)13-7-21-14(9-24-17(21)19-13)15(22)20-16-18-11(2)8-23-16/h3-9H,1-2H3,(H,18,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYVBGRQMPSSNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=NC(=CS4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
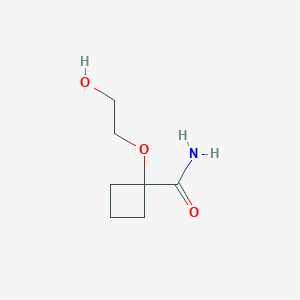
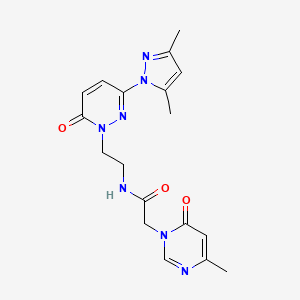
![8-(3-chloro-2-methylphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2385709.png)
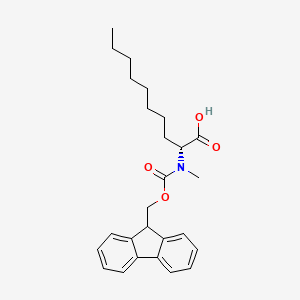
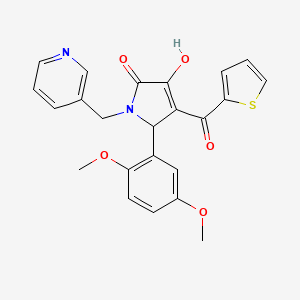
![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2385712.png)
![5-(4-fluorophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2385713.png)

![2-[2-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide](/img/structure/B2385720.png)
![3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine](/img/structure/B2385721.png)
![N'-{[4-(morpholin-4-yl)thian-4-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2385722.png)
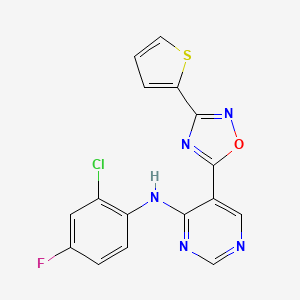
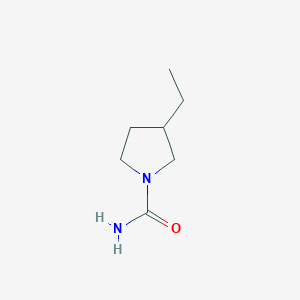
![N-(1-cyanocyclohexyl)-2-[4-(2-methanesulfonylethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2385729.png)
